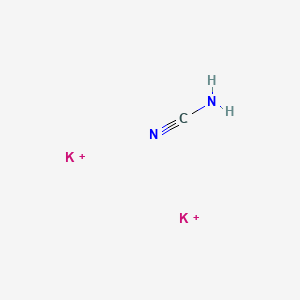

Dipotassium cyanamidate

Description

Dipotassium cyanamidate (K₂CN₂) is a potassium salt derived from cyanamidic acid (H₂CN₂). Cyanamidate salts typically consist of a cyanamide anion (CN₂²⁻) coordinated with metal cations. These compounds are often utilized in organic synthesis, catalysis, or as intermediates in industrial processes due to their reactivity and solubility in polar solvents . Notably, dipotassium salts like dipotassium phosphate (K₂HPO₄) are recognized for their mild basicity and utility in pH-sensitive reactions, suggesting that K₂CN₂ may share similar stabilizing or buffering roles in specific chemical contexts .

Properties

CAS No. |

20611-80-7 |

|---|---|

Molecular Formula |

CH2K2N2+2 |

Molecular Weight |

120.237 g/mol |

IUPAC Name |

dipotassium;cyanamide |

InChI |

InChI=1S/CH2N2.2K/c2-1-3;;/h2H2;;/q;2*+1 |

InChI Key |

CSBWUJFVBYIULB-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium cyanamidate can be synthesized through the reaction of potassium cyanamide with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:

KCN+KOH→CH2KN2

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where potassium cyanamide and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to evaporation to obtain the crystalline product. The purity of the compound is ensured through various purification techniques such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Dipotassium cyanamidate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various nitrogen-containing compounds.

Reduction: It can be reduced to form simpler nitrogen compounds.

Substitution: It can undergo substitution reactions where the cyanamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitrogen-containing heterocycles, amines, and other organic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Dipotassium cyanamidate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fertilizers, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipotassium cyanamidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The cyanamide group in the compound is highly reactive and can participate in various chemical transformations, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of dipotassium cyanamidate relative to structurally or functionally related compounds:

Key Findings:

Reactivity and Basicity: Potassium cyanide (KCN) is a stronger base and more reactive than dipotassium phosphate (K₂HPO₄), which is preferred in pH-sensitive reactions . Lead cyanamidate (Pb(CN₂)₂) exhibits reduced solubility and higher toxicity compared to potassium salts, limiting its applications despite structural similarity .

Toxicity Profiles :

- KCN’s extreme toxicity necessitates stringent handling protocols, whereas dipotassium phosphate is widely regarded as safe . This compound’s toxicity remains uncharacterized but likely aligns with standard alkali metal salts unless the cyanamide anion introduces specific hazards.

Industrial and Synthetic Utility: KCN’s role in gold extraction and electroplating contrasts with dipotassium phosphate’s use in buffering and fertilizers .

Biological Activity

Dipotassium cyanamidate (CAS No. 20611-80-7) is a chemical compound with potential biological activities that have garnered interest in various scientific fields. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CH₂K₂N₂ |

| Molecular Weight | 120.237 g/mol |

| IUPAC Name | Dipotassium cyanamide |

| InChI Key | CSBWUJFVBYIULB-UHFFFAOYSA-N |

Synthesis and Preparation

This compound is synthesized through the reaction of potassium cyanamide with potassium hydroxide in an aqueous solution. The reaction can be summarized as follows:

In industrial settings, this compound is produced in large-scale reactors, ensuring high purity through recrystallization and filtration techniques.

The biological activity of this compound is primarily attributed to its cyanamide group, which can act as a nucleophile or electrophile depending on the reaction conditions. This reactivity allows it to participate in various biochemical transformations, potentially leading to interactions with biomolecules such as proteins and nucleic acids.

Photocatalytic Activity

Recent investigations have identified the cyanamide moiety as a relevant functional group in photocatalytic applications. For instance, modified carbon nitride photocatalysts incorporating cyanamide exhibited enhanced hydrogen evolution rates under light irradiation, indicating potential applications in energy conversion processes .

Case Studies

- Agricultural Applications : A study explored the use of this compound as a pesticide, demonstrating its effectiveness against various plant pathogens. The compound's ability to disrupt microbial cell membranes was highlighted as a key mechanism of action.

- Photocatalysis Research : In a series of experiments, this compound was incorporated into photocatalysts that showed significant hydrogen production rates. The stability and reactivity of the cyanamide group were crucial for maintaining catalytic activity over extended periods .

Comparison with Similar Compounds

| Compound | Applications | Unique Features |

|---|---|---|

| Potassium Cyanamide | Fertilizers, pesticides | Similar structure but different reactivity |

| Calcium Cyanamide | Fertilizers | Primarily used in agriculture |

| Sodium Cyanamide | Industrial chemicals | Varies in application scope |

This compound is unique due to its specific reactivity profile and potential applications across various fields including agriculture and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.